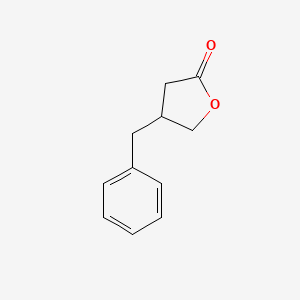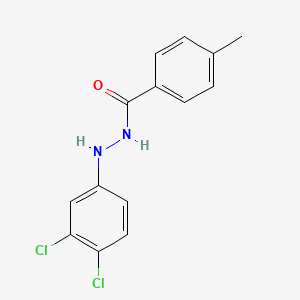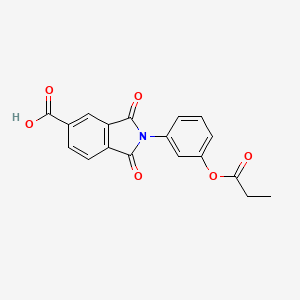
3-(2-Imidazolin-2-ylthio)-indole hydriodide
Overview
Description
3-(2-Imidazolin-2-ylthio)-indole hydriodide is a chemical compound with the molecular formula C11H12IN3S and a molecular weight of 345.2. It has been studied for its structure-activity relationships among cyclic & acyclic S-(3-indolyl) isothioureas, and it has been developed as a potent vasoconstrictor .
Scientific Research Applications
Potential Inhibitors of Angiogenesis
- Compounds similar to 3-(2-Imidazolin-2-ylthio)-indole hydriodide have shown potential as inhibitors of angiogenesis, a crucial process in tumor growth and metastasis. For instance, certain indolin-2-ones exhibited antiangiogenic activity comparable to known inhibitors (Braud et al., 2003).
Synthesis and Biological Evaluation
- Research has focused on synthesizing various derivatives of indole-based compounds, demonstrating their significance in chemical and biomedical fields. These efforts aim to develop compounds with diverse biomedical applications (Zhang et al., 2015).
Antihypertensive Drug Development
- Studies have explored the transfer of structure-activity relationship (SAR) information from indazole to indole derivatives for developing antihypertensive drugs. This research highlights the complexity and caution needed in transferring SAR information between bioisosteric compounds (Sączewski et al., 2016).
Antimicrobial Activity
- Indole-based imidazolines have been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species. This highlights their potential in addressing antibiotic-resistant infections (Mendoza-Figueroa et al., 2018).
Cardiovascular Research
- Research into indole analogues of hypotensive α2-AR agonists has shown that certain compounds can exhibit significant cardiovascular activity, highlighting their potential in developing new cardiovascular drugs (Kornicka et al., 2017).
Antifungal Applications
- The antifungal activity of compounds derived from indole has been tested, with some showing high effectiveness against specific fungi. This research contributes to the development of new antifungal agents (Kutschy et al., 2000).
Antioxidant Activity
- Some indole derivatives have been identified as potent antioxidants, showcasing their potential in reducing oxidative stress, which is crucial in various diseases (Vieira et al., 2017).
Anticancer Research
- Indole derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds have shown potential as tubulin inhibitors, providing a new avenue for cancer treatment (Hwang et al., 2015).
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCYCZDBGJIBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SC2=CNC3=CC=CC=C32.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-59-0 | |
| Record name | 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)
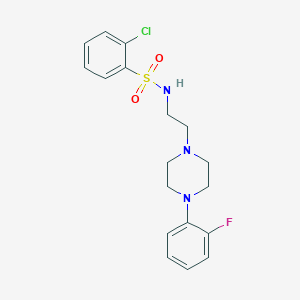

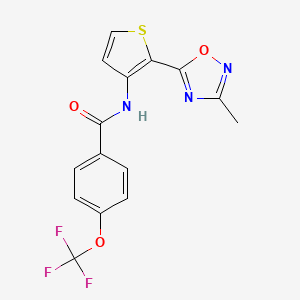
![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
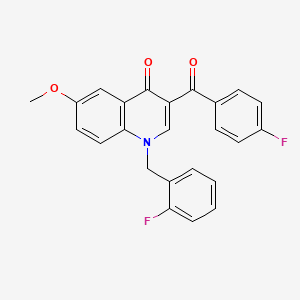
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2361516.png)
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)
